molecular formula C8H15NO B145865 2-Azacyclononanone CAS No. 935-30-8

2-Azacyclononanone

Cat. No. B145865
CAS RN: 935-30-8
M. Wt: 141.21 g/mol
InChI Key: YDLSUFFXJYEVHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-azacyclononanone has been explored in various contexts. For instance, a new ligand derivative of 1,4,7-triazacyclononane, which is structurally related to 2-azacyclononanone, has been synthesized for complexation with copper(II) ions . This synthesis involved the creation of a ligand that could be conjugated to peptide substrates, demonstrating the versatility of such cyclic compounds in bioconjugation applications.

Molecular Structure Analysis

The molecular structure of complexes involving 2-azacyclononanone has been elucidated using spectroscopic methods and X-ray crystallography. For example, neodymium(III) and europium(III) complexes with 2-azacyclononanone have been characterized, revealing a tricapped trigonal prism geometry around the metal ion, which is consistent with the observed spectroscopic properties . Similarly, the structure of lanthanide trifluoroacetate complexes with 2-azacyclononanone has been determined, showing a dimeric species with metal atoms connected through bridging ligands .

Chemical Reactions Analysis

The chemical reactivity of 2-azacyclononanone derivatives has been studied in the context of their complexation behavior and potential as bioconjugation agents. The copper(II) complexes of the synthesized ligands have been shown to be stable in the presence of competing ligands and in biological environments such as rat plasma . This stability is crucial for their potential use in medical applications, such as imaging and therapy.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azacyclononanone derivatives have been investigated, particularly in relation to their pharmacological activity and ability to enhance the permeability of biological membranes. Azacyclonol, a derivative of 2-azacyclononanone, exhibits a range of pharmacological activities, including sedative effects at low doses and stimulatory effects at high doses . Additionally, compounds like 1-dodecylazacycloheptan-2-one have been shown to enhance the percutaneous absorption of various chemicals, indicating their potential as drug delivery agents .

Case Studies

The pharmacological effects of azacyclonol have been studied in various animal models, demonstrating its potential as an ataractive agent with the ability to antagonize stimulant-induced coordination activity and prolong hexobarbital hypnosis . In another case, the permeability-enhancing effects of Azone on keratinized oral mucosa have been demonstrated in vitro, suggesting applications in drug delivery across skin barriers .

Scientific Research Applications

  • Complex Formation with Metals:

    • 2-Azacyclononanone reacts with mercury(II) acetate and erbium(III) nitrate to form a compound characterized by X-ray diffraction, showcasing its potential in creating heterometallic complexes (Goodgame, Khaled, & Williams, 1991).
    • Complexes of 2-Azacyclononanone with neodymium(III) and europium(III) picrates have been studied, revealing insights into their spectroscopic properties and crystal structures (Marinho et al., 1997).
  • Thermal Degradation and Kinetic Parameters:

    • The thermal degradation and kinetic parameters of rare earth perchlorates with 2-Azacyclononanone were investigated, providing valuable data for understanding the thermal properties of these complexes (Pedrosa et al., 2002).
    • Lanthanide nitrate complexes with 2-Azacyclononanone were analyzed from a kinetic perspective, offering insights into their decomposition and stability (Souza et al., 2007).
  • Spectroscopic Studies:

    • A study on the hydrogen-bonded status of 2-Azacyclononanone in the solid state provided valuable information through Raman and IR data analysis, contributing to the understanding of molecular interactions in solid-state chemistry (Skwierczynski & Gellman, 1994).
  • Lanthanide Trifluoroacetate Complexes:

    • Research on lanthanide trifluoroacetate complexes with 2-azacyclononanone involved synthesis, characterization, and kinetic studies, highlighting their potential in the field of inorganic chemistry (Pedrosa et al., 2002).
  • Uranyl Complexes:

  • Enthalpy of Reaction Studies:

    • Studies on the enthalpy of reaction of lanthanide trifluoroacetate with 2-azacyclononanone provided essential thermodynamic data, relevant for understanding chemical reactions in condensed phases (Melo et al., 2007).

Safety And Hazards

2-Azacyclononanone may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . If inhaled, the victim should be moved to fresh air . If it contacts the skin, it should be washed off immediately with soap and plenty of water . If it contacts the eyes, they should be rinsed cautiously with water for several minutes .

Future Directions

2-Azacyclononanone stands as a captivating compound with vast potential in various domains, warranting further investigation to unravel its full scope of applications and solidify its role in the advancement of science .

properties

IUPAC Name

azonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLSUFFXJYEVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)NCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25190-92-5
Record name 2H-Azonin-2-one, octahydro-, homopolymer
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DSSTOX Substance ID

DTXSID60239450
Record name 2-Azacyclononanone
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Azacyclononanone

CAS RN

935-30-8
Record name Octahydro-2H-azonin-2-one
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Record name 2-Azacyclononanone
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Record name 2-Azacyclononanone
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Record name 8-octanelactam
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Synthesis routes and methods

Procedure details

A 5 L three-neck round bottom flask was fitted with a heating mantle, an overhead mechanical stirrer, an addition funnel, and a thermometer. The reaction was performed under an argon atmosphere. Hydroxylamine-O-sulfonic acid (196.7 g, 1.74 moles, 1.10 equiv.) and formic acid (1 L) were charged into the round bottom flask and stirred to form a white slurry. A solution of cyclooctanone (200.0 g 1.58 moles, 1.0 equiv.) in formic acid (600 mL) was added dropwise to the white slurry via the addition funnel. After the addition, the addition funnel was replaced by a reflux condenser, and the reaction was heated to reflux (internal temperature about 105° C.) for 1 hour to give a brown solution. After the solution was cooled to room temperature, it was poured into a mixture of saturated aqueous ammonium chloride (1.5 L) and water (1.5 L). The aqueous mixture was extracted with chloroform (3×1200 mL). The combined chloroform layers were transferred into a beaker, and saturated sodium bicarbonate (2 L) was added slowly. The chloroform layer was then separated, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to afford a brown oil. The oil was placed in a 500 mL round bottom flask with a magnetic stirrer. The round bottom flask was placed in silicon oil bath and was fitted with a short path vacuum distillation head equipped with a thermometer. A Cow-type receiver was connected to three 250 mL flasks. 2-Azacyclononanone (145 g, 65%, mp 64-69° C.) was obtained by vacuum distillation (fraction with head temperature range from 80 to 120° C. at pressures between 3.0 and 3.4 mmHg).
Quantity
196.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step Four
[Compound]
Name
silicon oil
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
130
Citations
HKS de Souza, DMA Melo, JDG Fernandes… - Journal of Alloys and …, 2000 - Elsevier
… The 2-azacyclononanone (AZA) was used for the preparation of rare-earth picrate compounds Ln (pic) 3 .3AZA (Ln=Nd, Eu) that were characterized by spectroscopic methods, X-ray …
Number of citations: 5 www.sciencedirect.com
RD Skwierczynski, SH Gellman - The Journal of Physical …, 1994 - ACS Publications
… 1993, 97, 5535) have recently reported the results of a preresonant Raman study of 2-azacyclononanone (2) and 2-azacyclotridecanone (3) in the solid state. These workers examined …
Number of citations: 5 pubs.acs.org
HKS Souza, VR Da Silveira, FMM Borges… - Journal of thermal …, 2007 - akjournals.com
… Lanthanide complexes with 2-azacyclononanone as ligands … compounds containing nitrates and 2-azacyclononanone (AZA) … nitrate and 2-azacyclononanone complexes are reported. …
Number of citations: 4 akjournals.com
AM Garrido Pedrosa, PM Pimentel… - Journal of thermal …, 2002 - Springer
Ln(TFA) 3 ⋅3AZA (Ln=La, Sm, Er; TFA=trifluoroacetate and AZA=2-azacyclononanone)compounds were synthesized and characterized by microanalytical procedures, IR spectroscopy, …
Number of citations: 9 link.springer.com
EP Marinho, DMA Melo, LB Zinner, K Zinner… - Polyhedron, 1997 - Elsevier
… of a series of complexes of lanthanide and yttrium picrates with 2azacyclononanone … Infrared absorption frequencies for the Nd and ELI picrate complexes with 2-azacyclononanone …
Number of citations: 1 www.sciencedirect.com
EP Marinho, DMA Melo, LB Zinner, K Zinner… - Journal of alloys and …, 1998 - Elsevier
Compounds of lanthanide picrates and 2-azacyclononanone (aza): synthesis, characterization and thermal study - ScienceDirect … Compounds of lanthanide picrates …
Number of citations: 5 www.sciencedirect.com
PM Pimentel, VS Oliveira, ZR Silva, DMA Melo… - Polyhedron, 2001 - Elsevier
… In this paper we report the synthesis and characterization of lanthanide trifluoroacetate compounds with 2-azacyclononanone (AZA), a lactam of transitional ring size in which both cis …
Number of citations: 14 www.sciencedirect.com
K Umeda, J Zukerman-Schpector, PC Isolani - Polyhedron, 2006 - Elsevier
… ) complexes with N-adamantylacetamide, 2-azacyclononanone and triphenylphosphine oxide, with … The crystal structures of the N-adamantylacetamide and 2-azacyclononanone were …
Number of citations: 15 www.sciencedirect.com
DMA Melo, PM Pimentel, ÓA de Oliveira, C Airoldi… - Thermochimica acta, 2007 - Elsevier
… The compounds with 2-azacyclononanone (aza) were prepared by reaction of lanthanide trifluoroacetate and aza, both in ethanolic solution. The resulting solution was then aged for 20…
Number of citations: 8 www.sciencedirect.com
DMDA Melo, PM Pimentel, ÓA De Oliveira… - Journal of …, 2007 - Taylor & Francis
… The compounds with 2-azacyclononanone (aza) were prepared by the reaction between the lanthanide trifluoroacetate and aza, both in ethanolic solutions. The resulting solution was …
Number of citations: 2 www.tandfonline.com

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